molecular formula C12H15FN2 B1456216 N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine CAS No. 1220029-76-4

N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine

Cat. No. B1456216
M. Wt: 206.26 g/mol
InChI Key: MTULPPHYZTWPPP-UHFFFAOYSA-N
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Description

“N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine” is a chemical compound with the CAS number 1220029-76-4 . It has a molecular formula of C12H15FN2 and a molecular weight of 206.26 g/mol.

Scientific Research Applications

Synthesis and Corrosion Inhibition

A study by Ali and Saeed (2001) explored the synthesis of unsaturated N,N-diallyl compounds derived from 1,6-hexanediamine and their application as corrosion inhibitors. Their research demonstrated that these compounds, upon polymerization, significantly inhibited corrosion of mild steel in acidic conditions, suggesting a potential application for similar N,N-diallyl compounds in protecting metal surfaces S. Ali & M. Saeed, 2001.

Electrode Surface Modification

Buchanan et al. (1983) described the use of N,N,N',N'-tetraalkyl-1,4-benzenediamine derivatives for the derivatization of electrode surfaces. These modifications enhance the electrochemical properties of electrodes, indicating the potential of N,N-diallyl compounds in creating more efficient electrochemical sensors and devices R. M. Buchanan, G. S. Calabrese, Ted J. Sobieralski, & M. Wrighton, 1983.

Analytical Characterization

Another study by Brandt et al. (2017) focused on the analytical characterization of N,N-diallyltryptamine (DALT) and its derivatives, providing important data for future research in medicinal chemistry and potentially guiding the development of new psychoactive substances with therapeutic applications S. Brandt, P. Kavanagh, Geraldine Dowling, Brian Talbot, F. Westphal, M. Meyer, H. Maurer, & A. Halberstadt, 2017.

Luminescence and Sensing

Zhong et al. (2017) developed orange luminescent carbon dots via hydrothermal method using 1,2-benzenediamine and carbamaldehyde as precursors. These nitrogen-doped carbon dots demonstrated potential in sensing applications, particularly for detecting silver ions in environmental samples, showcasing the utility of N,N-diallyl compounds in creating sensitive and selective sensors Yin Zhong, Junjian Li, Yingzhi Jiao, Gancheng Zuo, Xihao Pan, Ting Su, & Wei Dong, 2017.

properties

IUPAC Name

2-fluoro-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h3-6,9H,1-2,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTULPPHYZTWPPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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